![molecular formula C10H15N3O3S2 B2829818 1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide CAS No. 942672-91-5](/img/structure/B2829818.png)
1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide
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Description
1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide, also known as MTIP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the μ-opioid receptor, which is a target for the treatment of pain, addiction, and depression.
Scientific Research Applications
Anticancer Potential
Research into piperidine derivatives, especially those bearing the 1,3,4-oxadiazole moiety, has demonstrated promising anticancer properties. A study by Rehman et al. (2018) synthesized a series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, revealing that certain synthesized compounds exhibited strong anticancer activity, suggesting the potential utility of similar structures in cancer therapy (Rehman et al., 2018).
Antibacterial and Enzyme Inhibition
Another facet of research involves exploring the antimicrobial and enzyme inhibitory effects of piperidine derivatives. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to potent antibacterial activity (Khalid et al., 2016). This indicates the potential for similar compounds to be developed as antibacterial agents.
Antimicrobial Activity
The synthesis of compounds with specific structural features, such as the incorporation of sulfonyl and piperidine groups, has been shown to influence antimicrobial efficacy. Vinaya et al. (2009) reported on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, finding significant potent antimicrobial activities against various pathogens of Lycopersicon esculentum, highlighting the structure-activity relationship in determining antimicrobial potency (Vinaya et al., 2009).
Electrophysiological Activity
Investigations into the electrophysiological properties of N-substituted benzamide derivatives have revealed that compounds with imidazolyl or sulfonyl substituents can exhibit significant activity, suggesting potential applications in cardiac therapy and as antiarrhythmic agents (Morgan et al., 1990).
properties
IUPAC Name |
1-methylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-18(15,16)13-5-2-3-8(7-13)9(14)12-10-11-4-6-17-10/h4,6,8H,2-3,5,7H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORBBFBFTOFFHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide |
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